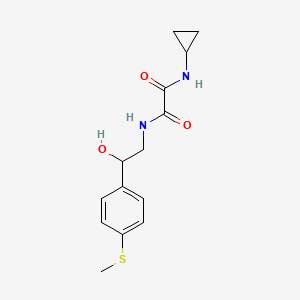

N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

Description

N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl group on one terminal amide nitrogen and a substituted phenyl group on the other. The phenyl ring is modified with a methylthio (-SMe) substituent at the para position and a hydroxyethyl chain.

The compound’s design likely aims to optimize receptor selectivity and metabolic stability. The cyclopropyl group may enhance lipophilicity and resistance to enzymatic degradation, while the hydroxyethyl chain could improve solubility. The 4-(methylthio)phenyl moiety may influence receptor binding affinity, as sulfur-containing aromatic groups are common in β3-AR agonists .

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-20-11-6-2-9(3-7-11)12(17)8-15-13(18)14(19)16-10-4-5-10/h2-3,6-7,10,12,17H,4-5,8H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXMMJDEXUWJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the hydroxyphenyl group: This step involves the reaction of a phenol derivative with a suitable electrophile to introduce the hydroxy group.

Formation of the oxalamide moiety: This is typically done by reacting oxalyl chloride with an amine derivative to form the oxalamide linkage.

Industrial Production Methods

In an industrial setting, the production of N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide exhibit promising anticancer properties. The oxalamide structure has been linked to the inhibition of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives of oxalamides have shown effectiveness against breast and prostate cancer cell lines, suggesting that modifications to the oxalamide core can enhance potency and selectivity against tumor cells .

Analgesic Properties

Research has also highlighted the analgesic potential of oxalamide derivatives. These compounds can modulate pain pathways by acting on specific receptors in the nervous system. The structural features of N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide may contribute to its efficacy as a pain reliever, particularly in conditions involving neuropathic pain .

Neuropharmacology

Neuronal Hyperexcitability Modulation

N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide has been studied for its effects on neuronal excitability. Compounds with similar structures have demonstrated the ability to reduce hyperexcitability in neuronal models, which is crucial for developing treatments for epilepsy and other neurological disorders. This modulation is often associated with interactions at potassium channels, suggesting that this compound could serve as a lead for developing new neuroprotective agents .

Biochemical Tools

Protein Kinase Inhibition

The compound's unique structure allows it to interact with various protein kinases, making it a valuable tool in biochemical research. Inhibitors of protein kinases are critical in understanding signaling pathways involved in cancer and other diseases. The oxalamide moiety can be tailored to enhance selectivity towards specific kinases, providing insights into their roles in cellular processes .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer activity against various cell lines | Development of targeted cancer therapies |

| Analgesic Properties | Modulation of pain pathways | New treatments for chronic pain conditions |

| Neuropharmacology | Reduction of neuronal hyperexcitability | Potential therapies for epilepsy and neuroprotection |

| Biochemical Tools | Protein kinase inhibition | Insights into signaling pathways and disease mechanisms |

Case Studies

- Anticancer Activity : A study involving oxalamide derivatives demonstrated significant cytotoxic effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, emphasizing the need for further exploration into structure-activity relationships to optimize efficacy .

- Neuropharmacological Effects : Research indicated that compounds related to N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide can effectively reduce seizure activity in animal models, highlighting their potential as antiepileptic drugs .

- Protein Kinase Modulation : A patent described methods utilizing compounds similar to N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide for modulating specific kinases involved in cancer progression, showcasing their relevance in therapeutic development .

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, influencing their function. Additionally, the cyclopropyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological Profile (Hypothetical)

Research Findings

- Receptor Selectivity : The target compound’s cyclopropyl group may enhance human β3-AR binding, addressing the species-specific efficacy gap seen in CGP 12177 .

- Metabolic Stability : The hydroxyethyl chain could improve solubility without requiring prodrug activation, a common failure point for earlier agonists .

- Safety : Unlike Fenamiphos, the oxalamide core and absence of phosphoramidate groups likely mitigate toxicity risks .

Notes

- Future Directions : Prioritize human β3-AR binding assays and pharmacokinetic studies to validate hypotheses.

Further empirical validation is essential to confirm its therapeutic profile.

Biological Activity

N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide (CAS Number: 1448136-96-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18N2O3S2

- Molecular Weight : 350.5 g/mol

- Structure : The compound features a cyclopropyl group, a hydroxy group, and a methylthio-substituted phenyl moiety, contributing to its unique biological properties.

Synthesis

The synthesis of N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the oxalamide backbone, followed by the introduction of the cyclopropyl and methylthio groups through electrophilic substitution reactions.

Synthetic Route Overview:

- Starting Materials : Cyclopropylamine, 4-methylthio-benzaldehyde, and oxalyl chloride.

- Formation of Intermediate : Cyclopropylamine reacts with 4-methylthio-benzaldehyde to form an imine intermediate.

- Final Oxalamide Formation : The imine is reacted with oxalyl chloride to yield the desired oxalamide structure.

The biological activity of N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with target proteins, while the methylthio group may enhance hydrophobic interactions, thereby increasing binding affinity.

Antimicrobial Activity

Research has indicated that derivatives of oxalamides exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis or disrupting metabolic pathways. In vitro studies are essential for establishing the specific activity profile of N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide against pathogens.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by interacting with DNA or inhibiting topoisomerases, which are crucial for DNA replication and repair.

Study 1: Antimicrobial Efficacy

A recent study tested N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide against several bacterial strains. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| P. aeruginosa | 30 |

Study 2: Anticancer Activity

In another investigation, the compound was evaluated for its cytotoxic effects on human cancer cell lines (HePG-2 and Caco-2). The results indicated an IC50 value of approximately 15 µM for HePG-2 cells, suggesting moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| HePG-2 | 15 |

| Caco-2 | 18 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via oxalamide coupling reactions. A typical approach involves reacting cyclopropylamine with a hydroxyl-substituted ethyl intermediate containing the 4-(methylthio)phenyl group. Key steps include refluxing in ethanol with sodium acetate as a base (similar to procedures in ) and purification via recrystallization. Yield optimization may require adjusting solvent polarity (e.g., ethanol-dioxane mixtures) and stoichiometric ratios of reagents. Purity is assessed using HPLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the cyclopropyl group and hydroxyl positioning. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the oxalamide carbonyl (C=O stretch ~1650 cm⁻¹) and hydroxyl (-OH stretch ~3300 cm⁻¹). X-ray crystallography (as in ) resolves crystal packing and stereochemistry, though crystallization may require slow evaporation from polar aprotic solvents .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens include antimicrobial susceptibility testing (AST) using broth microdilution (CLSI guidelines) and cytotoxicity assays (e.g., MTT on mammalian cell lines). For targeted studies, receptor-binding assays (e.g., radioligand displacement) are recommended, given structural similarities to oxalamide derivatives with reported activity in . Dose-response curves (IC₅₀/EC₅₀) should be generated using triplicate measurements .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

- Methodological Answer : Contradictions may arise from polymorphic forms (e.g., crystalline vs. amorphous states, as in ). Solubility studies should specify solvent systems (e.g., DMSO for polar, ethyl acetate for nonpolar) and use differential scanning calorimetry (DSC) to confirm polymorphism. Computational modeling (COSMO-RS) predicts solubility parameters, while experimental validation via shake-flask method at 25°C and 37°C accounts for temperature effects .

Q. What strategies optimize the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer : Introduce steric hindrance near metabolically labile sites (e.g., methylthio group oxidation). Deuterium labeling at α-positions of the ethyl chain () reduces CYP450-mediated degradation. In vitro microsomal assays (human/rat liver microsomes) quantify half-life improvements. LC-MS/MS monitors metabolites, with structural modifications guided by QSAR models .

Q. How does the 4-(methylthio)phenyl moiety influence binding affinity in target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess interactions. The methylthio group’s hydrophobicity and sulfur’s hydrogen-bond acceptor capacity enhance binding to hydrophobic pockets (e.g., kinase ATP-binding sites). Mutagenesis studies (e.g., replacing methylthio with methoxy) validate computational predictions. SPR or ITC quantifies binding thermodynamics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer : Cross-validate assay conditions (e.g., cell line origins, serum concentrations). Use orthogonal assays (e.g., Western blotting alongside ELISA) to confirm target modulation. Batch variability in compound synthesis (e.g., residual solvents) must be ruled out via GC-MS. Meta-analyses of published data (e.g., vs. 13) identify trends linked to structural analogs .

Experimental Design Considerations

Q. What controls are essential in stability studies under varying pH and temperature?

- Methodological Answer : Include accelerated stability testing (40°C/75% RH) per ICH guidelines. Use buffer systems (pH 1.2–7.4) to simulate gastrointestinal conditions. Negative controls (vehicle-only) and positive controls (e.g., ascorbic acid for oxidation) isolate degradation pathways. UPLC-PDA tracks degradation products, with forced degradation (UV light, H₂O₂) identifying vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.